N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide
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Overview
Description
N’-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide is an organic compound with the molecular formula C13H12ClN3OS and a molecular weight of 293.78 g/mol This compound is characterized by the presence of a thiazole ring, a chlorobenzoyl group, and a dimethyliminoformamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiazole ring can be subjected to oxidation or reduction under appropriate conditions.
Hydrolysis: The iminoformamide moiety can be hydrolyzed to yield corresponding amides and formic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with various substituents replacing the chlorine atom.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Hydrolysis: Amides and formic acid.
Scientific Research Applications
N’-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[5-(4-methoxybenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide
- N’-[5-(4-nitrobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide
- N’-[5-(4-bromobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide
Uniqueness
N’-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact with different molecular targets compared to its analogs, potentially leading to unique biological activities and applications .
Properties
IUPAC Name |
N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-17(2)8-16-13-15-7-11(19-13)12(18)9-3-5-10(14)6-4-9/h3-8H,1-2H3/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHAXPFMLMOMI-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC=C(S1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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